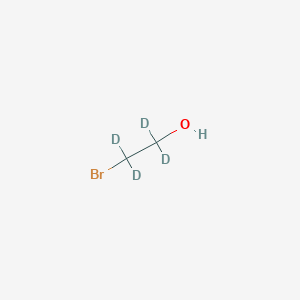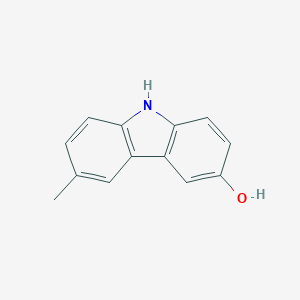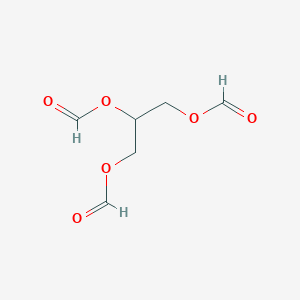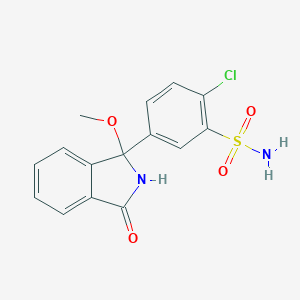
2-Bromoethanol-1,1,2,2-d4
Übersicht
Beschreibung
2-Bromoethanol-1,1,2,2-d4 is a chemical compound that has been studied for its conformational and molecular structure. It is known for its mixture of anti and gauche conformers, with the gauche form being more stable due to internal hydrogen bonding (Thomassen, Samdal, & Hedberg, 1993).
Synthesis Analysis
The synthesis of 2-Bromoethanol-1,1,2,2-d4 involves the reaction of 1-bromo-1-lithioethene with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols. This process has been reported to yield products in moderate to excellent yields (Novikov & Sampson, 2005).
Molecular Structure Analysis
The molecular structure of 2-Bromoethanol-1,1,2,2-d4 has been analyzed through spectroscopic methods and electron diffraction. The molecule is known to exist in gauche and anti conformations, with the gauche form favored due to intramolecular hydrogen bonding (Azrak & Wilson, 1970).
Chemical Reactions and Properties
2-Bromoethanol-1,1,2,2-d4 undergoes photodissociation, primarily resulting in the elimination of the halogen atom. This reaction reveals significant details about the molecular structure and energy distribution within the molecule (Hintsa, Zhao, & Lee, 1990).
Physical Properties Analysis
The physical properties of 2-Bromoethanol-1,1,2,2-d4, such as its melting and boiling points, density, and solubility, are important for its handling and application in various chemical processes. However, specific studies focusing on these physical properties were not found in the current literature.
Chemical Properties Analysis
The chemical properties of 2-Bromoethanol-1,1,2,2-d4, including its reactivity, stability, and compatibility with other compounds, are crucial for its use in synthesis and other chemical applications. For instance, its stability in the presence of internal hydrogen bonds is a key aspect of its chemical behavior (Thomassen, Samdal, & Hedberg, 1993).
Wissenschaftliche Forschungsanwendungen
Application Summary
2-Bromoethanol-1,1,2,2-d4 is a chemical compound used in scientific research. It possesses unique properties that make it suitable for various applications, including organic synthesis and isotopic labeling.
Results or Outcomes
Biodegradation of 1,2-Dibromoethane
Scientific Field: Environmental Science and Microbiology
Methods of Application
The experiments were carried out at an optimum anode potential of 0.8 V vs. the standard hydrogen electrode (SHE). Three initial concentrations of substrate were tested: 0.05, 0.1, and 0.15 g dm −3 .
Results or Outcomes: It was found that the positive effect of the electric field is the enhancement of microbial growth, expressed by the increase in the maximum specific growth rate and the increase in the inhibition constant when the model of Monod–Yerusalimsky is applied . The main effect of the electric field is in the increase in the rate constant of 2-bromoethanol removal by electrochemical oxidation, enabling the enhancement the microbial growth and substrate conversion to the product .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493928 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethanol-1,1,2,2-d4 | |
CAS RN |
81764-55-8 | |
| Record name | 2-Bromo(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81764-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)




